molecular formula C15H23FN2O2S B7648726 1-[4-(3-fluorophenyl)butan-2-yl]-N-methylpyrrolidine-3-sulfonamide

1-[4-(3-fluorophenyl)butan-2-yl]-N-methylpyrrolidine-3-sulfonamide

Cat. No. B7648726
M. Wt: 314.4 g/mol
InChI Key: YDPZPRYUPWDPJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3-fluorophenyl)butan-2-yl]-N-methylpyrrolidine-3-sulfonamide, commonly known as FUB-AMB, is a synthetic cannabinoid that has gained attention in recent years due to its potential as a research tool in the field of medicinal chemistry. This compound is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis.

Mechanism of Action

FUB-AMB acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are primarily expressed in the central nervous system and immune system, respectively. Activation of these receptors leads to a variety of physiological effects, including altered perception, mood, and appetite. FUB-AMB has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor, which may account for its psychoactive effects.
Biochemical and Physiological Effects:
FUB-AMB has been shown to have a variety of biochemical and physiological effects, including altered perception, mood, and appetite. This compound has also been shown to modulate pain sensation, immune function, and inflammation. FUB-AMB has been shown to have a high potency and efficacy at the CB1 and CB2 receptors, which may account for its potent effects.

Advantages and Limitations for Lab Experiments

One advantage of using FUB-AMB in lab experiments is its high potency and efficacy at the CB1 and CB2 receptors, which allows for the study of the effects of cannabinoids on these receptors at low concentrations. Additionally, FUB-AMB can be synthesized in high purity and yield, which allows for consistent results across experiments. One limitation of using FUB-AMB in lab experiments is its potential for psychoactive effects, which may confound results or make it difficult to conduct experiments in certain settings.

Future Directions

There are many potential future directions for research on FUB-AMB. One area of interest is the development of novel synthetic cannabinoids that have improved selectivity and efficacy at the CB1 and CB2 receptors. Another area of interest is the study of the effects of cannabinoids on other physiological systems, such as the cardiovascular or respiratory systems. Additionally, FUB-AMB may be used as a tool to study the endocannabinoid system in various disease states, such as chronic pain or inflammatory disorders.

Synthesis Methods

The synthesis of FUB-AMB involves the reaction of 3-fluorophenylacetonitrile with 2-bromo-4'-methylpropiophenone in the presence of a base and a palladium catalyst. The resulting intermediate is then reacted with N-methylpyrrolidine-3-sulfonamide to yield FUB-AMB. This method has been optimized to yield high purity and high yields of FUB-AMB.

Scientific Research Applications

FUB-AMB has been used as a research tool in the field of medicinal chemistry to study the effects of cannabinoids on the CB1 and CB2 receptors. This compound has been shown to have potent agonist activity at both receptors, making it a valuable tool for studying the effects of cannabinoids on the central nervous system. FUB-AMB has also been used to study the role of the endocannabinoid system in various physiological processes, such as pain sensation, appetite regulation, and immune function.

properties

IUPAC Name

1-[4-(3-fluorophenyl)butan-2-yl]-N-methylpyrrolidine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2O2S/c1-12(6-7-13-4-3-5-14(16)10-13)18-9-8-15(11-18)21(19,20)17-2/h3-5,10,12,15,17H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPZPRYUPWDPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC(=CC=C1)F)N2CCC(C2)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.